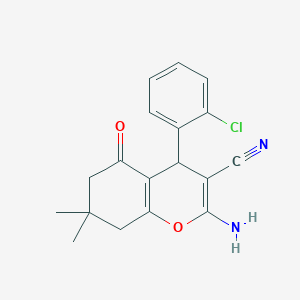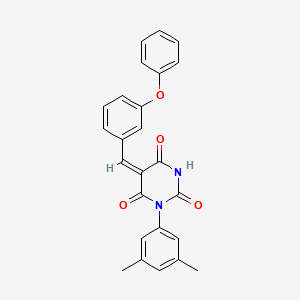![molecular formula C25H25F4N5O B11667852 (4-Benzylpiperazin-1-yl)[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11667852.png)
(4-Benzylpiperazin-1-yl)[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Benzylpiperazin-1-yl)[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a benzyl group and a pyrazolo[1,5-a]pyrimidine core substituted with fluorophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents like fluorobenzene and trifluoromethyl iodide.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving benzyl chloride and piperazine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Oxidized derivatives of the piperazine ring.
Reduction Products: Reduced forms of the carbonyl group.
Substitution Products: Substituted aromatic rings with various functional groups.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and trifluoromethyl groups enhance its binding affinity and specificity. The piperazine ring may interact with biological membranes, influencing the compound’s pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone
- (4-Benzylpiperazin-1-yl)[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone
Uniqueness
The presence of the fluorophenyl group in (4-Benzylpiperazin-1-yl)[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its biological activity and stability.
Properties
Molecular Formula |
C25H25F4N5O |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C25H25F4N5O/c26-19-8-6-18(7-9-19)20-14-22(25(27,28)29)34-23(30-20)15-21(31-34)24(35)33-12-10-32(11-13-33)16-17-4-2-1-3-5-17/h1-9,15,20,22,30H,10-14,16H2 |
InChI Key |
HKTIWURMYTYRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN4C(CC(NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-4-[(E)-{2-[3-(phenylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl methyl carbonate](/img/structure/B11667781.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667786.png)
![(5Z)-3-benzyl-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667790.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B11667796.png)

![(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11667808.png)
![5-[4-(Benzyloxy)phenyl]-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667815.png)
![2-ethoxy-4-[3-(4-methoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl cyclohexanecarboxylate](/img/structure/B11667824.png)
![3-(2-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667833.png)
![4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11667858.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11667861.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(cyanomethoxy)phenyl]methylidene}acetohydrazide](/img/structure/B11667868.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-(piperidin-1-yl)acetohydrazide](/img/structure/B11667869.png)
